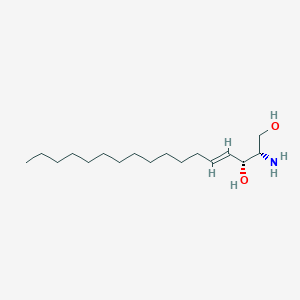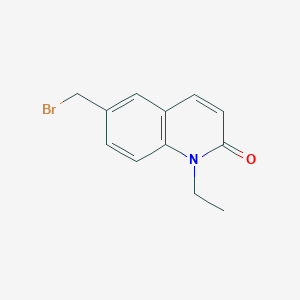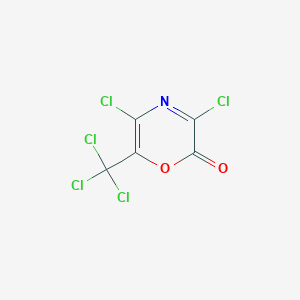
プロトプセウドハイペリシン
説明
Protopseudohypericin (PPH) is a naturally occurring compound found in the Hypericum perforatum plant, more commonly known as St. John’s Wort. PPH has been studied for its potential therapeutic applications in a variety of medical conditions, and has shown promise in the treatment of depression, anxiety, and other mental health disorders. PPH is also being studied for its potential use in the treatment of cancer, HIV/AIDS, and other infectious diseases. In
科学的研究の応用
光線力学療法(PDT)によるがん治療
- ハイペリシンは、プロトプセウドハイペリシンの誘導体であり、強力な天然の光線力学剤です。光と組み合わせることで、ハイペリシンはスーパーオキシドアニオンと高い量子収率の一重項酸素を生成します。これらの活性酸素種は、がん細胞のアポトーシスまたは壊死を誘発する上で重要な役割を果たします。 作用機序は依然として議論の的ですが、ROS生成、抗血管新生、ERK阻害など、複数の経路が関与している可能性があります .
抗ウイルス特性
- プロトプセウドハイペリシンとその誘導体は抗ウイルス活性を示します。それらは特にHIVや単純ヘルペスウイルス(HSV)などのエンベロープウイルスに対して、ウイルスの複製を阻害する可能性が調査されています。 プロトプセウドハイペリシンのユニークな化学構造は、その抗ウイルス効果に貢献しています .
抗うつ効果
- ハイペリシンとプセウドハイペリシンは、抗うつ作用について研究されてきました。これらの化合物は、セロトニン、ドーパミン、ノルエピネフリンなど、神経伝達物質のレベルを調節します。 正確なメカニズムは完全には解明されていませんが、モノアミンオキシダーゼ(MAO)やセロトニン受容体との相互作用が関与している可能性があります .
抗炎症作用
- プロトプセウドハイペリシンは、抗炎症剤としての可能性を示しています。 プロ炎症性サイトカインや酵素を阻害する可能性があり、炎症性疾患における治療の可能性に貢献しています .
神経保護の可能性
- 研究によると、ハイペリシンとその前駆体であるプロトプセウドハイペリシンは、神経保護効果があることを示唆しています。 それらは神経損傷や酸化ストレスを防ぐのに役立ち、神経変性疾患において関連しています .
抗菌特性
- あまり調査されていませんが、プロトプセウドハイペリシンは抗菌活性を示しています。特定のグラム陽性菌に対して有効である可能性があります。 抗菌効果の全範囲を解明するためには、さらなる研究が必要です .
要約すると、プロトプセウドハイペリシンとその誘導体は、がん治療から抗ウイルス用途まで、さまざまな分野で大きな可能性を秘めています。それらのユニークな化学特性は研究者を魅了し続けており、現在進行中の研究では、さらなる治療用途の解明を目指しています。 🌟
作用機序
生化学分析
Biochemical Properties
Protopseudohypericin interacts with various biomolecules in biochemical reactions . Upon exposure to light, protopseudohypericin is converted into pseudohypericin . This photoactivation process involves free-radical reactions .
Cellular Effects
Its derivative, pseudohypericin, has shown antiviral effects in preliminary studies in animal models . It may also contribute to the potential antidepressant effect of Hypericum perforatum extracts .
Molecular Mechanism
It is known that upon exposure to light, protopseudohypericin is converted into pseudohypericin . This conversion involves free-radical reactions .
Temporal Effects in Laboratory Settings
It is known that exposure to light and the resulting free-radical reactions can oxidize hyperforin, another compound found in Hypericum perforatum .
Dosage Effects in Animal Models
Its derivative, pseudohypericin, has shown antiviral effects in preliminary studies in animal models .
Metabolic Pathways
Protopseudohypericin is involved in the biosynthetic pathway leading to the formation of pseudohypericin . This process involves photoactivation and free-radical reactions .
Transport and Distribution
It is known that protopseudohypericin can be converted into pseudohypericin upon exposure to light .
Subcellular Localization
It is known that protopseudohypericin can be converted into pseudohypericin upon exposure to light .
特性
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBECZWWSHDRKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202695 | |
| Record name | Protopseudohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54328-09-5 | |
| Record name | Protopseudohypericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopseudohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protopseudohypericin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHJ45RLC3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Protopseudohypericin and where is it found?
A1: Protopseudohypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) and other Hypericum species. [, , , , , , , , , , ] It is a biosynthetic precursor to pseudohypericin, another naphthodianthrone found in these plants. [, , ]
Q2: How does light affect Protopseudohypericin?
A2: Protopseudohypericin is photosensitive and converts to pseudohypericin upon exposure to light. [, , , , , , ] This conversion is particularly efficient around a wavelength of 515 nm (green light). []
Q3: Where are Protopseudohypericin and other naphthodianthrones localized within Hypericum species?
A4: Using a technique called desorption electrospray ionization mass spectrometry imaging (DESI-MSI), researchers found that Protopseudohypericin, along with other naphthodianthrones (hypericin, protohypericin, and pseudohypericin), are localized in the dark glands on the leaves of several Hypericum species. [] This co-localization suggests these glands are the primary site of naphthodianthrone accumulation. []
Q4: How does the distribution of dark glands differ between Hypericum species?
A5: The distribution of dark glands, and therefore the localization of naphthodianthrones, varies among Hypericum species. [] Interestingly, species belonging to the same section tend to exhibit similarities in the localization and composition of phloroglucinols, another class of bioactive compounds found in Hypericum. []
Q5: What analytical techniques are used to identify and quantify Protopseudohypericin and other related compounds in Hypericum extracts?
A5: Several analytical techniques are employed for the identification and quantification of Protopseudohypericin and other related compounds in Hypericum extracts. These include:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV/Vis and fluorescence detection, enables the separation and quantification of Protopseudohypericin, Pseudohypericin, Protohypericin, and Hypericin. [, , , ]
- Mass Spectrometry (MS): Used in conjunction with HPLC or alone (e.g., DESI-MS), MS allows for the identification and structural characterization of these compounds based on their mass-to-charge ratios and fragmentation patterns. [, , , ]
- Differential Pulse Polarography: This electrochemical technique can be used to determine the total Hypericin content, including Protopseudohypericin after its conversion to Pseudohypericin. []
Q6: How do researchers account for the light sensitivity of Protopseudohypericin during analysis?
A6: Due to the light sensitivity of Protopseudohypericin, researchers employ specific strategies during extraction and analysis:
- Extraction in the Dark: To prevent premature conversion, extractions are often performed in the dark or under subdued lighting conditions. [, ]
- Photoconversion for Total Hypericin Determination: When measuring total Hypericin content, researchers intentionally expose the samples to light to convert Protopseudohypericin and Protohypericin to their respective counterparts before analysis. [, , ]
Q7: What are the challenges associated with extracting Protopseudohypericin and other naphthodianthrones?
A7: Extracting these compounds efficiently presents some challenges:
- Complete Extraction: Different solvents or extraction techniques may be needed to extract both phloroglucinols and naphthodianthrones completely. For instance, while methanol efficiently extracts phloroglucinols, a water:ethanol mixture is more effective for extracting Hypericins. []
- Hyperforin Degradation: Sunlight exposure can lead to a significant loss of Hyperforins, another class of bioactive compounds found in Hypericum. Therefore, controlling light exposure during extraction is crucial for accurate quantification of all compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
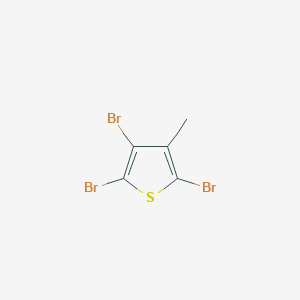
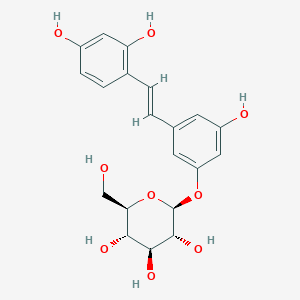
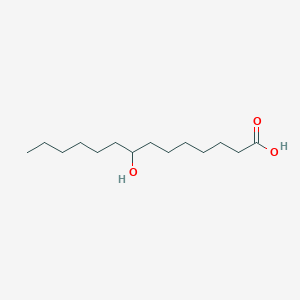

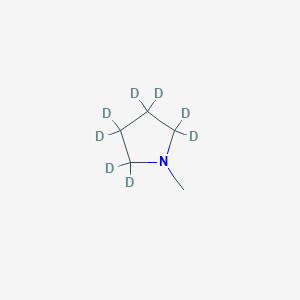
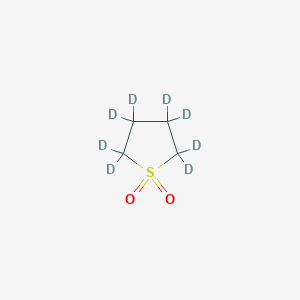
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
